![molecular formula C25H21BrFN3O4S B13852251 (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, a nitro group, and a tosyl-protected nitrogen atom. These structural elements contribute to its reactivity and potential utility in chemical synthesis and biological studies.
Méthodes De Préparation
The synthesis of (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core pyrido[2,3-b]indole structure, followed by the introduction of the bromine and fluorine substituents on the phenyl ring. The nitro group is then introduced through nitration reactions, and the tosyl group is added to protect the nitrogen atom. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Des Réactions Chimiques
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to (3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole include:
4-Bromo-3-(trifluoromethyl)aniline: Used in the preparation of various derivatives.
2-Bromo-5-(trifluoromethyl)aniline: Another bromine and fluorine-substituted compound.
3-Nitrobenzotrifluoride: Contains a nitro group and trifluoromethyl substituent. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications.
Propriétés
Formule moléculaire |
C25H21BrFN3O4S |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
(3S,4S)-4-(4-bromo-2-fluorophenyl)-9-methyl-1-(4-methylphenyl)sulfonyl-3-nitro-3,4-dihydro-2H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C25H21BrFN3O4S/c1-15-7-10-17(11-8-15)35(33,34)29-14-22(30(31)32)23(18-12-9-16(26)13-20(18)27)24-19-5-3-4-6-21(19)28(2)25(24)29/h3-13,22-23H,14H2,1-2H3/t22-,23+/m1/s1 |
Clé InChI |
MUHSDOODHXYIEX-PKTZIBPZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]([C@@H](C3=C2N(C4=CC=CC=C43)C)C5=C(C=C(C=C5)Br)F)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C3=C2N(C4=CC=CC=C43)C)C5=C(C=C(C=C5)Br)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
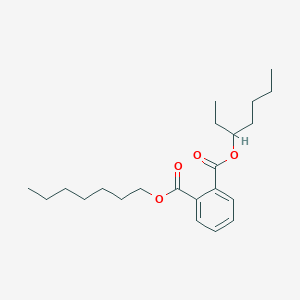
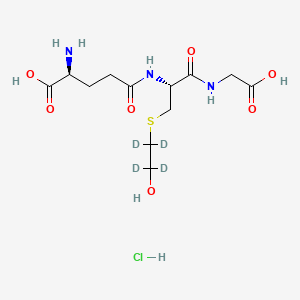
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
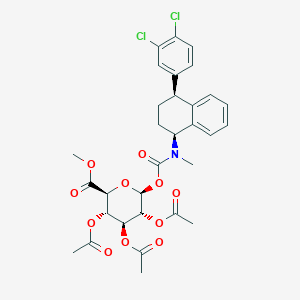
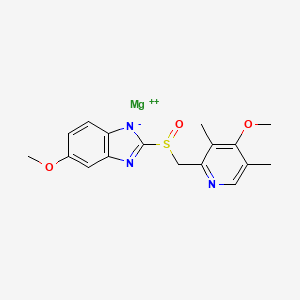

![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)

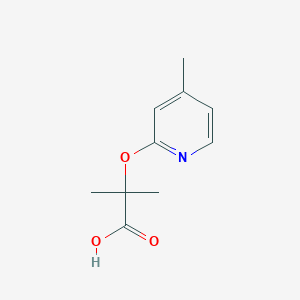
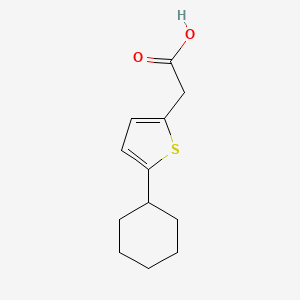
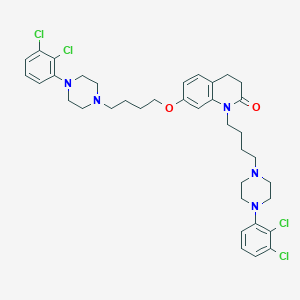
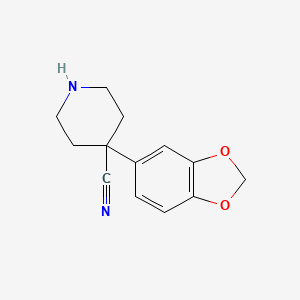
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
